molecular formula C7H15NO2 B2964526 4-Aminoheptanoic acid CAS No. 18021-50-6

4-Aminoheptanoic acid

Cat. No. B2964526
CAS RN: 18021-50-6
M. Wt: 145.202
InChI Key: RTSZVAMHOHOBIK-UHFFFAOYSA-N
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Description

4-Aminoheptanoic acid is a non-proteinogenic amino acid that is also known as aminocaproic acid. It is an organic compound that has a molecular formula of C6H13NO2. It is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Enzyme Interaction and Inhibition

4-Aminoheptanoic acid and its analogues have been studied for their interactions with various enzymes. For instance, 4-Aminohex-5-ynoic acid, a related compound, inhibits bacterial glutamic acid decarboxylase in a stereospecific and irreversible manner. This inhibition involves the generation of a reactive alkylating agent in the enzyme's active site (Jung et al., 1978). Additionally, enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase, such as 4-aminohex-5-ynoic acid, have demonstrated mechanistic features of the inhibition of ornithine aminotransferase, with correlations to in vivo activity (Jung & Seiler, 1978).

Synthesis and Structural Studies

Research has also been conducted on the synthesis of various amino acids related to 4-aminoheptanoic acid. For example, enantiopure derivatives of 4-amino-5-hydroxyheptanoic acid have been prepared from L-glutamic acid. These derivatives have applications in chemical synthesis, particularly in creating specific amino acid configurations (Andrés et al., 2003). Similarly, the synthesis of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a component of perthamides C and D, has been reported, contributing to the understanding of the structure of these compounds (Sepe et al., 2010).

Bioplastic Production

In the field of bioplastics, 4-aminoheptanoic acid and its variants have been explored as potential monomers. A study showed the artificial construction of a carbon-chain-extension cycle in Escherichia coli for the production of nonnatural straight-chain amino acids, including 7-aminoheptanoate. This approach is significant for the synthesis of polymeric bioplastics (Cheng et al., 2019).

Diffusion Coefficients Study

Research on the binary diffusion coefficients of aqueous solutions of straight-chain amino acids, including 7-aminoheptanoic acid, has been conducted. This study provides insights into the effect of amino and carboxylic acid groups' position on the values of diffusion coefficients, which is crucial in understanding the physical properties of these amino acids (Yui et al., 2013).

properties

IUPAC Name

4-aminoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-6(8)4-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSZVAMHOHOBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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